molecular formula C17H15N3O B10923937 (2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

(2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B10923937
M. Wt: 277.32 g/mol
InChI Key: JXYGPGQXOBTPAO-RMKNXTFCSA-N
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Description

(2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that features a pyrazole and pyrrole moiety connected through a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with 4-(1H-pyrrol-1-yl)acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the propenone linker.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its pyrazole and pyrrole moieties are known to exhibit biological activity, making it a candidate for the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its conjugated system allows for interesting electronic and optical properties, which can be harnessed in various applications.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one: Lacks the methyl group on the pyrazole ring.

    (2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

The presence of both pyrazole and pyrrole moieties in (2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one makes it unique compared to similar compounds

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-3-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15N3O/c1-19-13-10-15(18-19)6-9-17(21)14-4-7-16(8-5-14)20-11-2-3-12-20/h2-13H,1H3/b9-6+

InChI Key

JXYGPGQXOBTPAO-RMKNXTFCSA-N

Isomeric SMILES

CN1C=CC(=N1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3

Canonical SMILES

CN1C=CC(=N1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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